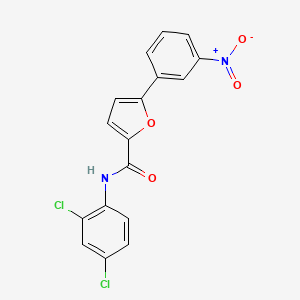![molecular formula C19H10Cl3N3O2 B6029379 2,4-dichloro-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B6029379.png)
2,4-dichloro-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is a chemical compound that has been extensively studied for its various applications in scientific research. It is commonly referred to as DCPPB and is known for its ability to modulate the activity of certain ion channels in the brain, making it a valuable tool for studying the physiological and biochemical effects of these channels.
作用機序
The exact mechanism of action of DCPPB is not yet fully understood. However, it is thought to act by binding to specific sites on the ion channels, thereby modulating their activity. For example, DCPPB has been shown to bind to a specific site on the TRPV1 channel, causing a shift in the voltage dependence of channel activation.
Biochemical and Physiological Effects:
DCPPB has been shown to have a wide range of biochemical and physiological effects. For example, it has been shown to inhibit the activity of the TRPV1 channel, which is involved in pain sensation and inflammation. It has also been shown to inhibit the activity of the ASIC1a channel, which is involved in acid sensing and pain sensation. Additionally, DCPPB has been shown to inhibit the activity of the Nav1.7 channel, which is involved in pain sensation and is a target for the development of novel analgesics.
実験室実験の利点と制限
DCPPB has several advantages for use in lab experiments. It is a highly specific modulator of ion channel activity, which allows for precise control over the experimental conditions. Additionally, it has been shown to have a long duration of action, which allows for sustained modulation of channel activity. However, there are also some limitations to the use of DCPPB in lab experiments. For example, it is a relatively large molecule, which may limit its ability to penetrate cell membranes and reach intracellular targets.
将来の方向性
There are several potential future directions for research on DCPPB. One area of interest is the development of novel analgesics based on the modulation of Nav1.7 channel activity. DCPPB has been shown to inhibit Nav1.7 channel activity and may serve as a starting point for the development of new analgesic drugs. Additionally, DCPPB may have applications in the treatment of neurological disorders, such as epilepsy and migraine, which are thought to be mediated by ion channel dysfunction. Finally, further research is needed to fully elucidate the mechanism of action of DCPPB and its potential applications in scientific research.
合成法
The synthesis of DCPPB involves a multi-step process that begins with the reaction of 2,4-dichlorobenzoic acid with 4-amino-3-chloro-5-nitropyridine to form the corresponding amide. This amide is then reacted with 3-(1,3-oxazol-4-yl)aniline to form the final product.
科学的研究の応用
DCPPB has been extensively studied for its various applications in scientific research. It has been shown to modulate the activity of several ion channels in the brain, including the transient receptor potential vanilloid 1 (TRPV1) channel, the acid-sensing ion channel 1a (ASIC1a), and the voltage-gated sodium channel Nav1.7. These channels are involved in a wide range of physiological and pathological processes, including pain sensation, inflammation, and neurological disorders.
特性
IUPAC Name |
2,4-dichloro-N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Cl3N3O2/c20-10-3-5-12(15(22)8-10)18(26)24-11-4-6-14(21)13(9-11)19-25-17-16(27-19)2-1-7-23-17/h1-9H,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPPLQCBNKPIFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(O2)C3=C(C=CC(=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Cl3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-[isopropyl(methyl)amino]-2-propanol](/img/structure/B6029302.png)
![{1-[(2-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone](/img/structure/B6029308.png)
![N-cyclohexyl-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]propanamide](/img/structure/B6029316.png)
![1-[2-(4-methoxyphenyl)ethyl]-5-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B6029320.png)
![2-[(3-fluorophenoxy)methyl]-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6029328.png)

![N~2~-(4-chlorophenyl)-N~1~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6029343.png)
![(3-chloro-4-methoxybenzyl)[(1-ethyl-2-pyrrolidinyl)methyl]amine](/img/structure/B6029346.png)
![3-{2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-2-oxoethyl}-4-(2-fluorobenzyl)-2-piperazinone](/img/structure/B6029350.png)
![methyl 3-butyryl-6,6-dimethyl-4-[(2-methylphenyl)amino]-2-oxo-3-cyclohexene-1-carboxylate](/img/structure/B6029358.png)
![N-(2-fluorophenyl)-N'-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}urea](/img/structure/B6029363.png)

![2-oxo-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B6029372.png)
